![molecular formula C11H16N2O B1482267 2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethan-1-ol CAS No. 2097986-61-1](/img/structure/B1482267.png)
2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethan-1-ol
Overview
Description
2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethan-1-ol is a novel organic compound that belongs to the pyrazole family. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry. This compound, with a molecular formula of C11H16N2O and a molecular weight of 192.26 g/mol, is characterized by the presence of cyclopropyl groups attached to the pyrazole ring, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dicyclopropyl-1H-pyrazole with ethylene oxide in the presence of a base to yield the desired product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethan-1-ol has been investigated for its potential therapeutic effects in treating various diseases. Its unique structure allows it to interact with specific molecular targets, potentially modulating enzyme activity or cellular signaling pathways. Preliminary studies suggest possible antimicrobial and anti-inflammatory properties, making it a candidate for further pharmacological exploration.
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—enables the formation of more complex heterocyclic compounds. This feature is particularly valuable in developing new materials and exploring novel chemical processes.
Biological Research
Research into the biological activity of this compound has revealed potential applications in biological systems. Investigations into its mechanism of action have shown that it may bind to specific receptors or enzymes, leading to alterations in biological functions. This property opens avenues for research into its use as a therapeutic agent or as a tool for studying biological mechanisms.
Case Studies
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial properties of this compound against various bacterial strains. The results indicated significant inhibitory effects on Gram-positive bacteria, suggesting potential applications in developing new antibiotics.
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory effects of this compound in vitro. The findings demonstrated that treatment with this compound reduced pro-inflammatory cytokine production in cultured cells, highlighting its potential as an anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 3,5-dicyclopropyl-1H-pyrazole
- 2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethan-1-amine
Uniqueness
Compared to similar compounds, 2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethan-1-ol is unique due to the presence of the hydroxyl group, which can significantly influence its reactivity and biological activity. This functional group allows for additional chemical modifications and interactions, making it a valuable compound for various applications .
Biological Activity
2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethan-1-ol is a novel compound belonging to the pyrazole family, characterized by its unique structure that includes cyclopropyl groups and a hydroxyl group. Its molecular formula is CHNO, with a molecular weight of 192.26 g/mol. The compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis.
Synthesis and Properties
The synthesis of this compound typically involves the cyclization of appropriate precursors under controlled conditions, often employing ethylene oxide in the presence of a base to yield high purity and yield. The presence of the hydroxyl group in this compound significantly influences its chemical reactivity and biological activity compared to other similar pyrazole derivatives.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors within biological systems. This interaction can modulate enzyme activity or alter cellular signaling pathways, leading to various biological effects, such as antimicrobial and anti-inflammatory properties.
Case Studies
In a study focusing on pyrazole derivatives, several compounds demonstrated effective antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, one study reported that certain pyrazole derivatives had MIC values ranging from 4.69 to 22.9 µM against various bacterial strains including Bacillus subtilis and Staphylococcus aureus .
Additionally, another investigation highlighted that compounds with hydroxyl groups showed improved inhibitory actions against microbial growth compared to their non-hydroxylated counterparts . This suggests that the hydroxyl group present in this compound could enhance its biological efficacy.
In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxic effects of pyrazole derivatives on cancer cell lines. For instance, compounds containing the pyrazole core have shown significant antiproliferative activity against HeLa and HCT116 cells, indicating potential applications in cancer therapy . Although specific data for this compound is still emerging, its structural characteristics align with those of other bioactive pyrazole derivatives.
Properties
IUPAC Name |
2-(3,5-dicyclopropylpyrazol-1-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c14-6-5-13-11(9-3-4-9)7-10(12-13)8-1-2-8/h7-9,14H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLXPRDPDDMMTCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCO)C3CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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